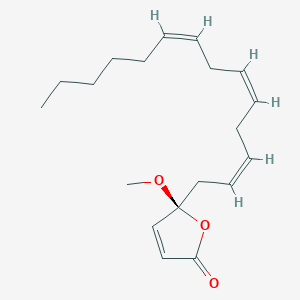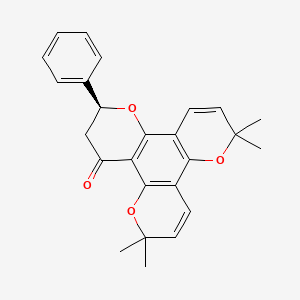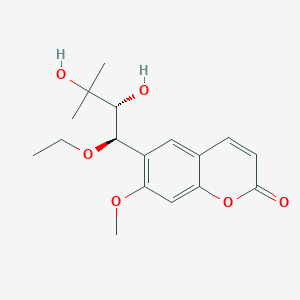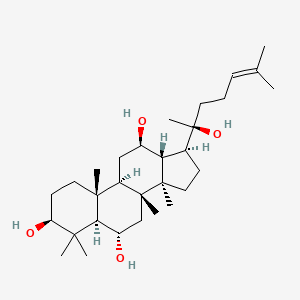
(20S)-Protopanaxatriol
Übersicht
Beschreibung
(20S)-Protopanaxatriol is a naturally occurring compound derived from ginsenosides, which are the active components of ginseng. It is a dammarane-type tetracyclic triterpenoid sapogenin and is known for its broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: (20S)-Protopanaxatriol kann durch Hydrolyse von Ginsenosiden synthetisiert werden, wobei die Zuckerreste entfernt werden. Dieser Prozess kann durch Säuren oder Enzyme katalysiert werden. So wurde beispielsweise die mikrobielle Umwandlung unter Verwendung von Mucor spinosus eingesetzt, um Ginsenoside in this compound umzuwandeln .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die Extraktion von Ginsenosiden aus Ginsengwurzeln, gefolgt von Hydrolyse, um die Zuckerkomponenten zu entfernen. Dieser Prozess kann für die großtechnische Produktion optimiert werden, indem spezifische mikrobielle Stämme oder chemische Katalysatoren verwendet werden .
Analyse Chemischer Reaktionen
Reaktionstypen: (20S)-Protopanaxatriol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Hydroxylierung. Beispielsweise führt die mikrobielle Umwandlung durch Mucor spinosus zur Bildung mehrerer hydroxylierter und oxidierter Metaboliten .
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.
Hydroxylierung: Mikrobielle Enzyme oder chemische Katalysatoren können Hydroxylierungsreaktionen erleichtern.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene hydroxylierte Derivate von this compound, die eine verstärkte biologische Aktivität zeigen .
Wissenschaftliche Forschungsanwendungen
Chemie: Es dient als Vorläufer für die Synthese anderer bioaktiver Verbindungen.
Biologie: Es moduliert die Funktionen von Endothelzellen über Glukokortikoid- und Östrogenrezeptoren.
5. Wirkmechanismus
(20S)-Protopanaxatriol übt seine Wirkungen über mehrere molekulare Ziele und Signalwege aus:
Glukokortikoidrezeptor und Östrogenrezeptor: Es bindet an diese Rezeptoren, moduliert ihre Aktivität und beeinflusst verschiedene Zellfunktionen.
Inhibition des Leber-X-Rezeptors Alpha: Es hemmt diesen Rezeptor, beeinflusst den Lipidstoffwechsel und reduziert die Triglycerid-Akkumulation.
PI3K/AKT-Signalweg: Es fördert die Neurogenese und lindert die kognitive Dysfunktion bei der Alzheimer-Krankheit, indem es diesen Signalweg angreift.
Wirkmechanismus
(20S)-Protopanaxatriol exerts its effects through multiple molecular targets and pathways:
Glucocorticoid Receptor and Estrogen Receptor: It binds to these receptors, modulating their activity and influencing various cellular functions.
Liver X Receptor Alpha Inhibition: It inhibits this receptor, affecting lipid metabolism and reducing triglyceride accumulation.
PI3K/AKT Pathway: It promotes neurogenesis and alleviates cognitive dysfunction in Alzheimer’s disease by targeting this pathway.
Vergleich Mit ähnlichen Verbindungen
(20S)-Protopanaxatriol ist unter den Ginsenosid-Metaboliten einzigartig aufgrund seiner spezifischen biologischen Aktivitäten und molekularen Ziele. Ähnliche Verbindungen umfassen:
20S-Protopanaxadiol: Ein weiterer Ginsenosid-Metabolit mit ähnlichen Antikrebs-Eigenschaften, aber unterschiedlichen Rezeptor-Zielen.
Ginsenosid Rg1 und Rg2: Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, unterscheiden sich aber in ihren spezifischen biologischen Wirkungen und Rezeptor-Interaktionen.
Eigenschaften
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(2)10-9-13-30(8,34)19-11-15-28(6)24(19)20(31)16-22-27(5)14-12-23(33)26(3,4)25(27)21(32)17-29(22,28)7/h10,19-25,31-34H,9,11-17H2,1-8H3/t19-,20+,21-,22+,23-,24-,25-,27+,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCBCKBYTHZQGZ-CJPZEJHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30955635 | |
| Record name | Protopanaxatriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34080-08-5 | |
| Record name | (20S)-Protopanaxatriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34080-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Protopanaxatriol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034080085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Protopanaxatriol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30955635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20S-PROTOPANAXATRIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMK19P3WMP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: [] Protopanaxatriol effectively reduces melanin synthesis in melanocytes. It achieves this by inhibiting the phosphorylation of cAMP response element–binding protein (CREB). This, in turn, suppresses the expression of key melanogenic proteins: tyrosinase, tyrosinase-related protein-1 and -2, and microphthalmia-associated transcription factor.
A: [] Yes, research suggests that both protopanaxadiol and protopanaxatriol can bind to the glucocorticoid receptor (GR), promoting its translocation to the nucleus. This interaction leads to the suppression of nuclear factor-kappa beta activity in GR-positive cells. Interestingly, unlike traditional glucocorticoids, protopanaxatriol doesn't appear to induce GR transactivation, potentially offering a safer alternative with fewer side effects.
ANone: Protopanaxatriol's molecular formula is C30H52O4, and its molecular weight is 476.73 g/mol.
A: [] A comprehensive study utilizing various 2D NMR techniques, including COSY, ROESY, HMQC, HMBC, and HMQC-TOCSY, has been conducted to fully assign 1H and 13C NMR chemical shifts for protopanaxatriol and nine of its glycosides. This data provides valuable insights into the structural features of these compounds.
A: While specific studies on the material compatibility and stability of protopanaxatriol are limited in the provided research, several studies highlight its formulation into self-microemulsions to enhance its bioavailability, suggesting potential stability challenges that require further investigation. []
ANone: Based on the provided research, protopanaxatriol is not recognized for having significant catalytic properties. Its applications primarily focus on its pharmacological activities.
A: [] While not extensively covered in the provided research, one study employed induced-fit docking analysis to investigate the binding of protopanaxatriol to the glucocorticoid receptor, suggesting potential avenues for further computational modeling studies.
A: [] Comparing the activity of structurally similar ginsenosides reveals that the presence of a hydroxyl group at the C-6 position significantly enhances their ability to reverse multidrug resistance. This highlights the importance of the C-6 hydroxyl group for this specific activity.
A: [] Interestingly, different protopanaxatriol-type ginsenosides, despite their structural similarities, demonstrate diverse effects on cytokine production. While some, like ginsenoside Rh1, promote a type 1 cytokine response by increasing IL-12 and IFN-gamma production, others, such as ginsenoside Rg1, favor a type 2 response by enhancing IL-4 production.
A: [] Yes, research indicates that the configuration at the C-24 position plays a crucial role in the cardioprotective activity of protopanaxatriol derivatives.
A: [] To overcome their poor solubility and extensive metabolism by intestinal cytochrome P450 enzymes, researchers have successfully developed self-microemulsions as a delivery system for protopanaxatriol and protopanaxadiol. This formulation strategy significantly improves their oral bioavailability.
ANone: The provided research papers primarily focus on the scientific aspects of protopanaxatriol and do not delve into SHE (Safety, Health, and Environment) regulations.
A: [, , , , ] Protopanaxatriol, when ingested, is metabolized extensively by intestinal bacteria. Key metabolic pathways include deglycosylation and dehydrogenation. Major metabolites include ginsenoside Rh1, ginsenoside F1, and protopanaxatriol itself. Additionally, studies have identified dehydrogenated protopanaxatriol and metabolites conjugated to aminoethylsulfonic acid.
A: [] Research shows distinct pharmacokinetic behaviors for these ginsenoside types. Protopanaxadiol ginsenosides exhibit much higher exposure levels and slower elimination compared to the faster-eliminated protopanaxatriol ginsenosides. This suggests that protopanaxadiol ginsenosides may serve as better pharmacokinetic markers.
A: [, , ] Yes, studies demonstrate that protopanaxatriol exhibits anti-tumor activity through various mechanisms. In a murine melanoma model, it was found to enhance natural killer cell cytotoxicity against tumor cells, leading to inhibited tumor growth and metastasis.
A: [] Yes, both protopanaxatriol and its derivative, 20S, 24R-epoxy-dammarane-3β, 6α, 12β, 25-tetraol, have shown cardioprotective effects in a rat model of myocardial ischemic injury. They achieve this by reducing oxidative stress markers and improving the antioxidant capacity of heart tissues.
A: [] While not directly investigated, research indicates that Bifidobacteria-fermented red ginseng, which enhances the absorption of protopanaxatriol, shows promise in alleviating anxiety/depression symptoms in mice. This effect is linked to the modulation of gut dysbiosis and neuroinflammation.
ANone: The provided research primarily focuses on the pharmacological activities and metabolism of protopanaxatriol. Specific information regarding resistance and cross-resistance mechanisms requires further investigation.
ANone: While the research highlights the use of self-microemulsions for enhanced bioavailability, specific studies focusing on targeted drug delivery strategies for protopanaxatriol are limited and require further investigation.
ANone: The provided research does not cover the use of biomarkers or diagnostics in relation to protopanaxatriol.
A: [, , , , , , ] Various analytical techniques are employed to characterize and quantify protopanaxatriol and its metabolites. Common methods include: * High-performance liquid chromatography (HPLC) * Liquid chromatography-mass spectrometry (LC-MS) * Liquid chromatography-tandem mass spectrometry (LC-MS/MS) * Liquid chromatography-atmospheric pressure chemical ionization mass spectrometry (LC/APCIMS) * Nuclear Magnetic Resonance (NMR) spectroscopy * Thin-layer chromatography (TLC)
ANone: Information regarding the environmental impact and degradation of protopanaxatriol is not addressed in the provided research.
A: [] Both protopanaxatriol and protopanaxadiol exhibit poor solubility, which can limit their oral bioavailability and therapeutic efficacy. This emphasizes the need for formulation strategies, such as self-microemulsions, to overcome this limitation.
A: [, ] Specific validation parameters for the analytical methods employed in some studies are mentioned, but a comprehensive discussion on method validation is limited.
ANone: The provided research focuses on scientific findings related to protopanaxatriol and doesn't delve into specific quality control and assurance measures.
ANone: The provided research focuses on various pharmacological activities of protopanaxatriol, but doesn't specifically address its immunogenicity. Further studies are needed to determine its potential to trigger immune responses.
ANone: While the research acknowledges the role of intestinal absorption in protopanaxatriol's pharmacokinetics, specific interactions with drug transporters require further investigation.
ANone: The provided research primarily focuses on protopanaxatriol's pharmacological activities and metabolism. Specific information on its biocompatibility and biodegradability is not covered.
ANone: The research papers focus on understanding protopanaxatriol itself, and comparisons with alternative compounds are not discussed.
ANone: Information regarding recycling and waste management related to protopanaxatriol is not within the scope of the provided research.
ANone: The research papers do not discuss specific research infrastructure or resources.
ANone: While ginseng's long history of medicinal use is acknowledged, a dedicated historical overview of protopanaxatriol research is not provided in the papers.
A: [] Intestinal microflora play a crucial role in metabolizing ginseng's protopanaxadiol and protopanaxatriol ginsenosides into active metabolites like compound K, ginsenoside Rh1, and protopanaxatriol itself. These metabolites often exhibit more potent pharmacological effects compared to the parent ginsenosides, highlighting the importance of understanding gut microbiota activity when studying ginseng's effects.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




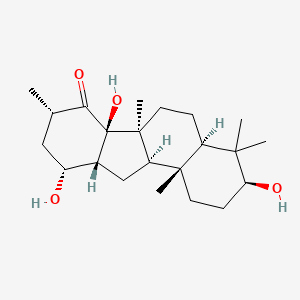
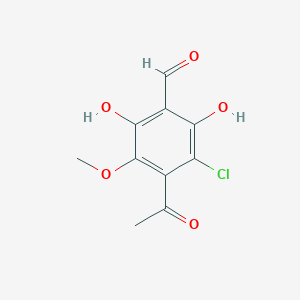

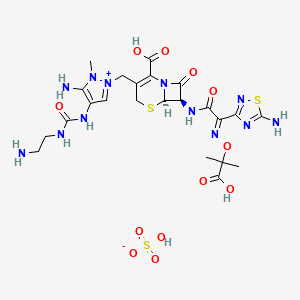
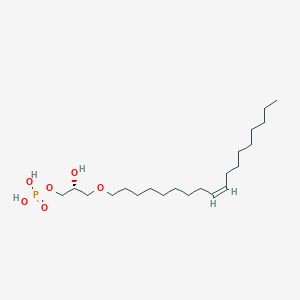
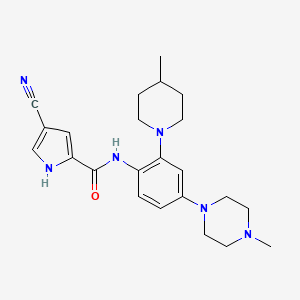
![2-tert-Butyl-4-{4-[3-(4-methyl-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-propyl]-piperazin-1-yl}-6-tert-butyl-pyrimidine hydrochloride](/img/structure/B1250064.png)

![2-[2-(4-Phenoxy-2-propylphenoxy)ethyl]-1H-indole-5-acetic acid](/img/structure/B1250069.png)
